N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H27N3O5S and its molecular weight is 505.59. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, due to its complex structure, is likely related to the family of quinazoline derivatives, which have been extensively studied for their diverse pharmacological activities. Although direct studies on this specific compound were not found, similar quinazoline derivatives have been synthesized and evaluated for their biological activities, providing insights into the potential applications of this compound in scientific research.
Disease-Modifying Antirheumatic Drugs (DMARDs)
Quinazoline derivatives have been synthesized and evaluated for their potential as DMARDs. For example, the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate showed anti-inflammatory effects in animal models, highlighting their potential for treating rheumatic diseases (A. Baba et al., 1998).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to quinazolines, have been synthesized and tested for cytotoxic activity against various cancer cell lines. Some compounds showed potent cytotoxicity, indicating the potential of quinazoline derivatives in cancer therapy (L. Deady et al., 2003).
Improved Drug Formulations
Analogues of existing drugs, like rhein, have been synthesized to improve systemic exposure and pharmacokinetic profiles, demonstrating the importance of quinazoline derivatives in developing better therapeutic agents (W. M. Owton et al., 1995).
Synthetic Methodologies
Quinazoline derivatives, including compounds with methoxyphenyl groups, are synthesized through various chemical reactions that provide insights into the complexity and versatility of organic synthesis in pharmaceutical research.
Convenient Synthesis Techniques
Novel synthesis approaches for quinazoline derivatives suitable for large-scale manufacturing highlight the advancements in synthetic organic chemistry, facilitating the development of new pharmaceuticals (Markus Bänziger et al., 2000).
Synthesis of Metabolites
Efficient syntheses of metabolites of certain quinazoline derivatives indicate the ongoing research in understanding the metabolic pathways and pharmacological activities of these compounds, which is crucial for drug development (M. Mizuno et al., 2006).
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 2-methoxybenzylamine with 3,4-dimethoxyphenylacetic acid to form the intermediate 2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with 2-methoxybenzaldehyde to form the Schiff base, which is subsequently cyclized with thiourea to form the quinazoline ring. The resulting compound is then reacted with chlorosulfonic acid to introduce the sulfanyl group, followed by reaction with the appropriate carboxylic acid to form the final product.", "Starting Materials": [ "2-methoxybenzylamine", "3,4-dimethoxyphenylacetic acid", "2-methoxybenzaldehyde", "thiourea", "chlorosulfonic acid", "appropriate carboxylic acid" ], "Reaction": [ "Condensation of 2-methoxybenzylamine with 3,4-dimethoxyphenylacetic acid to form 2-(3,4-dimethoxyphenyl)ethylamine", "Reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 2-methoxybenzaldehyde to form the Schiff base", "Cyclization of the Schiff base with thiourea to form the quinazoline ring", "Reaction of the resulting compound with chlorosulfonic acid to introduce the sulfanyl group", "Reaction of the sulfanyl-containing compound with the appropriate carboxylic acid to form the final product" ] } | |
Número CAS |
451467-12-2 |
Nombre del producto |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Fórmula molecular |
C27H27N3O5S |
Peso molecular |
505.59 |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H27N3O5S/c1-33-22-7-5-4-6-19(22)16-30-26(32)20-10-9-18(15-21(20)29-27(30)36)25(31)28-13-12-17-8-11-23(34-2)24(14-17)35-3/h4-11,14-15H,12-13,16H2,1-3H3,(H,28,31)(H,29,36) |
Clave InChI |
BSPHIGZRRCOSAI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.